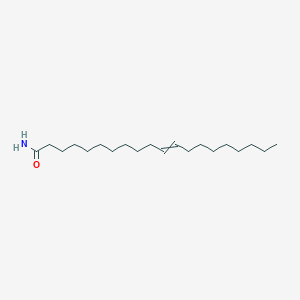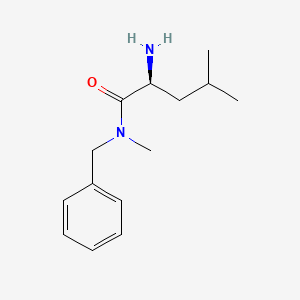
(3-Methylazetidin-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylazetidin-3-yl)methanethiol is a chemical compound with a unique structure that includes a four-membered azetidine ring substituted with a methyl group and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylazetidin-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with sodium hydrosulfide, which leads to the formation of the azetidine ring and the introduction of the thiol group. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylazetidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Methylazetidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylazetidin-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and therapeutic actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Methylazetidin-3-yl)methanamine: Contains an amine group instead of a thiol group.
Uniqueness
(3-Methylazetidin-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H11NS |
|---|---|
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
(3-methylazetidin-3-yl)methanethiol |
InChI |
InChI=1S/C5H11NS/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 |
Clé InChI |
DTAIBSNKKWCDOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)




![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)






![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)
